molecular formula C12H9N5O3 B14940130 3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione

3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione

Cat. No.: B14940130
M. Wt: 271.23 g/mol
InChI Key: CCOJPQFZALYOBQ-UHFFFAOYSA-N
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Description

3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is a complex organic compound that features a chromene core linked to a triazole moiety via a diazenyl bridge.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Oxidation: Corresponding oxides of the chromene and triazole moieties

    Reduction: Reduced diazenyl derivatives

    Substitution: Substituted triazole derivatives

Mechanism of Action

The mechanism of action of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is unique due to its combination of a triazole ring, a diazenyl bridge, and a chromene core. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

3-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]chromene-2,4-dione

InChI

InChI=1S/C12H9N5O3/c1-6-13-12(16-14-6)17-15-9-10(18)7-4-2-3-5-8(7)20-11(9)19/h2-5,9H,1H3,(H,13,14,16)

InChI Key

CCOJPQFZALYOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N=NC2C(=O)C3=CC=CC=C3OC2=O

Origin of Product

United States

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